3-Hydroxyhexanoic acid
Overview
Description
Mechanism of Action
Target of Action
3-Hydroxyhexanoic acid is a naturally occurring short-chain fatty acid (SCFA) found in the human body . It is a product of the breakdown of dietary proteins and is also produced by the gut microbiome . The primary targets of this compound are the enzymes involved in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers .
Mode of Action
This compound interacts with its targets, the enzymes involved in the synthesis of PHAs, to produce these biodegradable polymers . It serves as a monomer in the study of metabolic pathways and enzyme kinetics involved in the production of PHAs by microorganisms .
Biochemical Pathways
This compound is involved in the biosynthesis of PHAs . PHAs are natural polyesters comprising various hydroxyalkanoates (HAs) that have been considered as a feasible substitute to conventional petroleum-based plastics . The PHA biosynthetic pathway consists of three enzymes: acetyl-CoA acetyltransferase (PhaA), acetoacetyl-CoA reductase (PhaB), and PHA synthase (PhaC) . Acetoacetyl-CoA is reduced to ®-3-hydroxybutyryl-CoA by PhaB using NADPH as a cofactor .
Pharmacokinetics
This compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . This property affects its bioavailability and distribution in the body. More detailed pharmacokinetic studies are needed to fully understand the ADME properties of this compound.
Result of Action
The action of this compound results in the production of PHAs, which are biodegradable polymers . These polymers have attracted much attention as environmentally friendly plastics . In biochemical research, this compound serves as a monomer in the study of metabolic pathways and enzyme kinetics involved in the production of PHAs by microorganisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Moreover, it should be stored sealed, in a dark and cool place, away from fire sources and oxidizing agents for stability .
Biochemical Analysis
Biochemical Properties
3-Hydroxyhexanoic acid is involved in the fatty acid biosynthesis pathway . It interacts with various enzymes and proteins, contributing to the complex network of biochemical reactions. The nature of these interactions is largely determined by the hydrophobicity of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the fatty acid biosynthesis pathway . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Metabolic Pathways
This compound is involved in the fatty acid biosynthesis pathway It interacts with various enzymes and cofactors within this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy Hexanoic Acid can be synthesized through several methods. One common approach involves the oxidation of hexanoic acid using specific oxidizing agents under controlled conditions. Another method includes the hydrolysis of 3-hydroxyhexanoate esters, which can be prepared through esterification reactions .
Industrial Production Methods: In industrial settings, 3-Hydroxy Hexanoic Acid is often produced via microbial fermentation. Certain bacteria, such as Pseudomonas oleovorans and Pseudomonas putida, can synthesize this compound as part of their metabolic processes. The fermentation process involves the cultivation of these bacteria in nutrient-rich media, followed by extraction and purification of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Hexanoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-ketohexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-Hydroxy Hexanoic Acid can yield hexanoic acid or its derivatives.
Esterification: Reacting with alcohols in the presence of acid catalysts forms esters such as 3-hydroxyhexanoate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst like palladium or nickel.
Esterification: Alcohols (e.g., methanol, ethanol) with acid catalysts like sulfuric acid.
Major Products:
Oxidation: 3-Ketohexanoic acid.
Reduction: Hexanoic acid.
Esterification: 3-Hydroxyhexanoate esters.
Scientific Research Applications
3-Hydroxy Hexanoic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a metabolic intermediate in various biochemical pathways.
Industry: It is utilized in the production of biodegradable polymers and other industrial chemicals.
Comparison with Similar Compounds
3-Hydroxybutanoic Acid: Another hydroxylated fatty acid with similar biochemical roles.
3-Hydroxydecanoic Acid: A longer-chain analog with comparable properties.
3-Hydroxyhexanoate Esters: Esters derived from 3-Hydroxy Hexanoic Acid with varied applications.
Uniqueness: 3-Hydroxy Hexanoic Acid is unique due to its specific chain length and hydroxyl group position, which confer distinct chemical reactivity and biological functions. Its role in metabolic pathways and potential as a biomarker for metabolic disorders further highlight its significance .
Properties
IUPAC Name |
3-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMGFDVTYHWBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-36-1 | |
Record name | Poly(3-hydroxyhexanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120659-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40906794 | |
Record name | 3-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10191-24-9 | |
Record name | 3-Hydroxyhexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10191-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxyhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40906794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYHEXANOIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48NUX22XXO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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